molecular formula C7H11NaO7 B2979526 Methyl b-D-glucuronide sodium salt CAS No. 134253-42-2

Methyl b-D-glucuronide sodium salt

Cat. No.: B2979526
CAS No.: 134253-42-2
M. Wt: 230.148
InChI Key: MSQCUKVSFZTPPA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl β-D-glucuronide sodium salt is a derivative of glucose where the hydroxyl groups at the C6 position are replaced by a carboxylate moiety. This compound is known for its ability to induce the production of the enzyme β-D-glucuronidase in Escherichia coli . It has significant applications in various scientific research fields, particularly in the detection and analysis of β-D-glucuronidase activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl β-D-glucuronide sodium salt can be synthesized through the esterification of glucuronic acid with methanol in the presence of a catalyst. The reaction typically involves the use of acidic or basic catalysts to facilitate the esterification process. The resulting methyl β-D-glucuronide is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of methyl β-D-glucuronide sodium salt involves large-scale esterification reactions followed by purification steps to ensure high purity. The process may include crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl β-D-glucuronide sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form glucuronic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylate group back to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Glucuronic acid derivatives.

    Reduction: Glucose derivatives.

    Substitution: Various substituted glucuronides depending on the nucleophile used.

Scientific Research Applications

Methyl β-D-glucuronide sodium salt is widely used in scientific research, including:

Mechanism of Action

Methyl β-D-glucuronide sodium salt exerts its effects by inducing the production of β-D-glucuronidase in Escherichia coli. The enzyme β-D-glucuronidase hydrolyzes the glycosidic bond in methyl β-D-glucuronide, releasing methanol and glucuronic acid. This reaction is crucial for the detection and analysis of β-D-glucuronidase activity in various biological and environmental samples .

Comparison with Similar Compounds

Similar Compounds

  • 8-Hydroxyquinoline-β-D-glucuronic acid sodium salt
  • 4-Nitrocatechol sulfate dipotassium salt

Uniqueness

Methyl β-D-glucuronide sodium salt is unique due to its specific ability to induce β-D-glucuronidase production in Escherichia coli, making it a valuable tool in microbiological assays and biosensor development. Its structural properties and reactivity also make it distinct from other glucuronide derivatives .

Properties

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQCUKVSFZTPPA-UDGZVUODSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.